The synthesis of Dapagliflozin Impurity 9 typically involves several steps, utilizing D-glucose as a starting material. The process can include the following key reactions:
The detailed reaction scheme includes multiple intermediates and purification steps to isolate Dapagliflozin Impurity 9 effectively .
Dapagliflozin Impurity 9 can participate in various chemical reactions typical for organic compounds, including:
These reactions are critical for modifying the impurity into more useful derivatives or for further investigations into its properties .
Dapagliflozin Impurity 9 acts primarily through inhibition of the sodium-glucose cotransporter 2, which plays a crucial role in glucose reabsorption in the kidneys. This inhibition leads to increased glucose excretion via urine, thus lowering blood glucose levels in diabetic patients. The mechanism involves:
Understanding this mechanism is vital for assessing the pharmacological relevance of impurities during drug development .
Dapagliflozin Impurity 9 serves several important functions in scientific research:
Pharmaceutical impurities are undesired chemical entities present in active pharmaceutical ingredients (APIs) that arise during synthesis, storage, or formulation. Dapagliflozin Impurity 9 is classified as a process-related impurity originating from the synthetic pathway of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Structurally, it is identified as (2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol or the furanose isomer of dapagliflozin. Its formation occurs during the stereoselective synthesis of dapagliflozin due to incomplete anomeric control during glycosidation reactions [5] [9].
Table 1: Chemical Identity of Dapagliflozin Impurity 9
Property | Specification |
---|---|
CAS Registry Number | 1469910-70-0 |
IUPAC Name | (2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol |
Synonyms | Dapagliflozin Furanose Isomer |
Molecular Formula | C₂₁H₂₇ClO₇ |
Molecular Weight | 426.89 g/mol |
Category | Process-Related Impurity |
Impurity profiling ensures drug safety by identifying and quantifying structurally similar byproducts that may compromise efficacy or introduce toxicity. For dapagliflozin, regulatory guidelines mandate controlling Impurity 9 at ≤0.15% in the final API. Analytical methods must resolve it from dapagliflozin and other structurally analogous impurities like Dapagliflozin Ortho Isomer (CAS 2040305-05-1) and Dapagliflozin USP Related Compound A (CAS 1807632-95-6). This requires chromatographic selectivity capable of separating stereoisomers with minimal resolution factor (Rs >2.0). The ICH Q3A(R2) threshold dictates rigorous monitoring during scale-up, as synthetic modifications can amplify Impurity 9 formation [5] [10] [9].
Recent patent litigations highlight Impurity 9’s regulatory impact. In Generics(UK) v AstraZeneca (EWHC, April 2025), the absence of impurity characterization data contributed to the invalidation of dapagliflozin patents. The court emphasized that plausible therapeutic utility requires comprehensive impurity profiles supported by experimental data. Consequently, SPCs (Supplementary Protection Certificates) set to expire in May 2028 were deemed unenforceable. This ruling underscores the necessity of robust analytical documentation for impurities to satisfy regulatory bodies like the FDA and EMA. Impurity 9’s control is now integral to regulatory filings for dapagliflozin generics .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0